![molecular formula C36H62N2O11 B134049 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 70253-62-2](/img/structure/B134049.png)

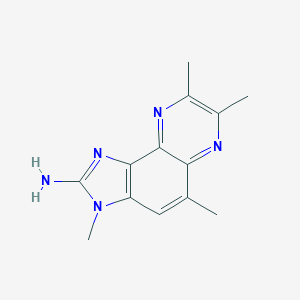

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Overview

Description

Neospiramycin I is a macrolide antibiotic and derivative of spiramycin I. It is active against the macrolide-sensitive KB210, but not the macrolide-resistant KB224, strain of S. aureus (MICs = 3.12 and >100 µg/ml, respectively), as well as B. cereus, B. subtilis, M. luteus, E. coli, and K. pneumoniae (MICs = 1.56, 3.12, 3.12, 0.2, 50, and 12.5 µg/ml, respectively). Neospiramycin I binds to E. coli ribosomes with an IC50 value of 1.2 µM. It protects against mortality in a mouse model of S. pneumoniae type III infection (ED50 = 399.8 mg/kg).

Scientific Research Applications

Chemical Modification and Synthesis

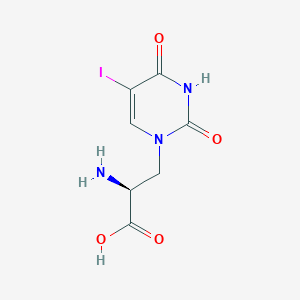

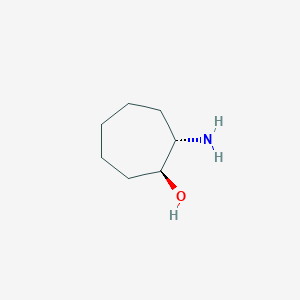

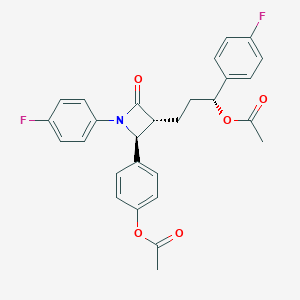

Neospiramycin, a derivative of spiramycin, has been a subject of chemical modification and synthesis studies. Research shows that 4'-deoxy derivatives of neospiramycin I and their 12-(Z)-isomers were synthesized, revealing that the 12-(Z)-derivatives had more substantial in vitro activity against bacteria compared to their 12-(E)-derivatives, despite lower affinities to ribosomes (Sano, Inoue, & Ōmura, 1984). Furthermore, another study focused on the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives of neospiramycin I, highlighting that the effectiveness of these derivatives correlated with the position and configuration of acetal groups (Sano, Inoue, Yamashita, Okachi, & Ōmura, 1983).

Antibacterial Activity

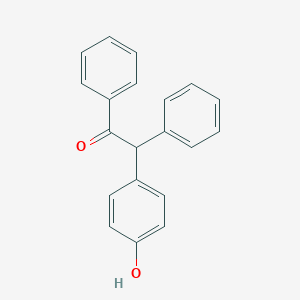

Research into the antibacterial properties of neospiramycin has been extensive. A study on catechol-spiramycin conjugates demonstrated the synthesis of these novel conjugates, revealing their comparable antibacterial activity to spiramycin and neospiramycin under standard and iron-depleted conditions (Poras, Kunesch, Barrière, Berthaud, & Andremont, 1998). Additionally, the determination of spiramycin and neospiramycin residues in raw milk using LC/ESI-MS/MS and solid-phase extraction provided insights into the detection and quantification of these antibiotics in food sources (Wang & Leung, 2009).

Treatment and Bioconversion

Neospiramycin's role in treatment processes has been explored, particularly in the context of toxoplasmosis during pregnancy. A study measured concentrations of spiramycin and neospiramycin in maternal serum and amniotic fluid, providing critical insights into the efficacy and variability of these drugs in treating toxoplasma infection during pregnancy (Gratzl, Sodeck, Platzer, Jäger, Graf, Pollak, & Thalhammer, 2002). Another research focused on the bioconversion and biosynthesis of neospiramycin, offering valuable information on the biosynthetic pathways and transformation processes involving this antibiotic (Ōmura, Kitao, Hamada, & Ikeda, 1979).

Mechanism of Action

Target of Action

Neospiramycin, a derivative of Spiramycin , is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell . Neospiramycin exhibits activity against various bacteria, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .

Mode of Action

Neospiramycin inhibits protein synthesis by binding to the 50S ribosomal subunits of susceptible bacteria . This binding inhibits translocation, a critical step in protein synthesis, and stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation . This interaction with its targets results in the bacteriostatic effect of Neospiramycin, limiting the growth and proliferation of the bacteria .

Biochemical Pathways

Neospiramycin affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, it disrupts the translational machinery of bacterial protein synthesis . This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of Neospiramycin is similar to that of Spiramycin . The absolute bioavailability of oral Spiramycin, and by extension Neospiramycin, is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The tissue distribution of Spiramycin is extensive, with concentrations achieved in bone, muscle, respiratory tract, and saliva exceeding those found in serum . The serum elimination half-life of Spiramycin is between 6.2 and 7.7 hours .

Result of Action

The primary result of Neospiramycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Neospiramycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This makes Neospiramycin effective against a variety of bacterial infections .

Action Environment

The action of Neospiramycin can be influenced by various environmental factors. For instance, the presence of food may reduce the bioavailability of Neospiramycin . Additionally, the effectiveness of Neospiramycin can be affected by the presence of resistant organisms, which include Enterobacteria, pseudomonads, and moulds . Furthermore, the use of Neospiramycin in livestock breeding has resulted in the development of antimicrobial resistance due to residues found in livestock products .

Future Directions

The future of antibiotics like Neospiramycin could involve discovering new combinations to combat multidrug-resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities . Despite the challenges, recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify the new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

Biochemical Analysis

Biochemical Properties

Neospiramycin interacts with bacterial ribosomes, specifically the 50S subunit . This interaction inhibits the translocation step during translation, preventing the elongation of peptide chains and effectively halting bacterial growth . The binding of Neospiramycin to the ribosome is a potent inhibitor of both donor and acceptor substrates .

Cellular Effects

Neospiramycin exerts its effects on various types of cells, primarily bacteria. By binding to the 50S subunit of bacterial ribosomes, Neospiramycin inhibits protein synthesis, effectively halting bacterial growth . This antibiotic is active against macrolide-sensitive strains of bacteria, including Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Klebsiella pneumoniae .

Molecular Mechanism

The molecular mechanism of Neospiramycin involves binding to the 50S subunit of bacterial ribosomes . This binding interferes with the translocation step during translation, preventing the elongation of peptide chains . This inhibition of protein synthesis effectively halts bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neospiramycin have been observed to change over time. For instance, a study found that the peak area of Neospiramycin decreased in spiked aqueous samples or milk samples over time . After 96 hours, more than 90% of Neospiramycin was converted to H2O-bound Neospiramycin .

Metabolic Pathways

Neospiramycin is a metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety

Transport and Distribution

The tissue distribution of spiramycin, from which Neospiramycin is derived, is extensive . High concentrations of spiramycin have been found in tissues such as lungs, bronchi, tonsils, and sinuses

Subcellular Localization

Given that Neospiramycin acts by binding to the 50S subunit of bacterial ribosomes , it is likely that it localizes to the bacterial ribosome within the cell

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWVHAACKTENX-XLGVTROISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016175 | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-62-2, 102418-06-4 | |

| Record name | Neospiramycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)